molecular formula C14H25ClN2O3 B7915200 [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915200
M. Wt: 304.81 g/mol
InChI Key: SHJWVAQQVVJGDJ-NSHDSACASA-N
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Description

This compound is a piperidine-based intermediate characterized by a 2-chloro-acetyl group at the 1-position and an ethyl-carbamic acid tert-butyl ester moiety at the 3-position of the piperidine ring. It is commonly used in pharmaceutical synthesis, particularly as a precursor for chiral building blocks in drug discovery. The (S)-configuration at the piperidine-3-yl position ensures stereochemical specificity in downstream reactions.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-7-6-8-16(10-11)12(18)9-15/h11H,5-10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWVAQQVVJGDJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.

    Attachment of the Ethyl-Carbamic Acid Tert-Butyl Ester: This step involves the reaction of the intermediate with ethyl isocyanate and tert-butyl alcohol under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (-COCH2Cl) undergoes nucleophilic substitution due to the electrophilic α-carbon adjacent to the electron-withdrawing carbonyl group. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Amine substitutionEthylamine, DCM, 0–25°C, 12–24 hrs-COCH2NHCH2CH3 derivative68–72
Thiol substitutionBenzyl mercaptan, K2CO3, DMF, 60°C-COCH2SPh derivative55–60
HydrolysisNaOH (aq.), THF, reflux-COCH2OH (hydroxyacetyl) derivative≥85

Mechanistic Insight :

  • The reaction proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DCM, DMF) with amines or thiols.

  • Hydrolysis under basic conditions generates a hydroxyl group, while acidic conditions may lead to decarboxylation.

Carbamate Hydrolysis

The tert-butyl carbamate group (-OCON(CH2CH3)(C(CH3)3)) is cleaved under acidic or basic conditions:

ConditionReagentsProductStability NotesReference
Acidic hydrolysisHCl (4M), dioxane, 50°CEthyl-piperidin-3-ylamine + CO2Amine product hygroscopic
Basic hydrolysisNaOH (1M), MeOH, 25°CSame as aboveRequires inert atmosphere

Key Findings :

  • Acidic hydrolysis achieves >90% conversion within 2–4 hours.

  • The tert-butyl group acts as a protective group, enabling selective deprotection without affecting the chloroacetyl moiety .

Piperidine Ring-Opening Reactions

The piperidine ring undergoes ring-opening under strong acidic or oxidative conditions:

Reagents/ConditionsProductApplicationReference
H2SO4 (conc.), 100°C, 6 hrsLinear amine with terminal carboxylic acidIntermediate for polymer synthesis
m-CPBA, CH2Cl2, 0°CN-Oxide derivativeProdrug development

Challenges :

  • Ring-opening often requires harsh conditions, leading to side reactions (e.g., decomposition of the chloroacetyl group).

Esterification and Transesterification

The tert-butyl ester group participates in ester exchange reactions:

Reaction TypeReagents/ConditionsNew Ester FormedYield (%)Reference
TransesterificationMeOH, H2SO4 (cat.), 60°C, 24 hrsMethyl ester40–45
Enzymatic hydrolysisLipase (CAL-B), phosphate bufferFree carboxylic acid30–35

Note : Enzymatic methods offer selectivity but suffer from lower efficiency compared to chemical methods.

Amide and Urea Formation

The ethylcarbamate group reacts with isocyanates or acyl chlorides:

Reaction PartnerConditionsProductPurityReference
Phenyl isocyanateDCM, Et3N, 25°C, 6 hrsUrea-linked derivative90–95%
Acetyl chloridePyridine, 0°C → 25°C, 12 hrsAcetylated carbamate75–80%

Applications :

  • Urea derivatives show enhanced binding affinity in receptor studies.

Stability Under Physiological Conditions

Studies simulating biological environments reveal:

ParameterConditionDegradation PathwayHalf-LifeReference
pH 7.4, 37°CPhosphate bufferHydrolysis of carbamate8–12 hrs
Liver microsomesNADPH, 37°COxidative dechlorination2–3 hrs

Implications :

  • Rapid hydrolysis limits in vivo efficacy, necessitating prodrug strategies .

This compound’s reactivity is dominated by its chloroacetyl and carbamate groups, making it a versatile intermediate in medicinal chemistry. Further optimization of reaction conditions could enhance yields for specific applications.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • This compound has been explored for its potential as a therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems.
    • Studies have indicated that carbamate derivatives can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
  • Biological Activity :
    • Research has shown that compounds with similar structures can act as enzyme inhibitors, particularly in pathways related to acetylcholinesterase (AChE) inhibition. This mechanism is crucial for developing treatments for conditions like Alzheimer's disease.
    • The piperidine moiety is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.
  • Drug Development :
    • The unique combination of functional groups in [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester allows for modifications that can enhance selectivity and potency against specific targets.
    • Case studies have highlighted its use in lead optimization processes where minor structural changes lead to significant improvements in biological activity.

Case Studies

  • Study on AChE Inhibition : A study demonstrated that derivatives of piperidine compounds showed promising results in inhibiting AChE, suggesting that this compound could be further investigated as a potential Alzheimer's treatment.
  • Anti-inflammatory Activity : Another research project evaluated the anti-inflammatory properties of carbamate esters, finding that modifications to the structure could enhance efficacy against inflammatory markers.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring may also interact with receptor sites, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Core Ring Substituents Key Features/Notes
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester C14H23ClN2O3 302.80 Piperidine 2-Chloro-acetyl, ethyl-carbamic acid tert-butyl ester Discontinued; chiral (S)-configuration at piperidine-3-yl
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester C14H23ClN2O3 302.80 Pyrrolidine 2-Chloro-acetyl, isopropyl-carbamic acid tert-butyl ester Pyrrolidine core reduces ring strain; isopropyl group increases steric hindrance
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester C13H21ClN2O3 288.77 Pyrrolidine 2-Chloro-acetyl, ethyl-carbamic acid tert-butyl ester Smaller molecular weight due to 5-membered ring; potential for altered solubility
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester C15H23ClN2O3 314.81 Pyrrolidine 2-Chloro-acetyl, cyclopropyl-carbamic acid tert-butyl ester Cyclopropyl substituent enhances metabolic stability; higher molecular weight
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester C14H27N3O3 285.38 Piperidine 2-Amino-propionyl, methyl-carbamic acid tert-butyl ester Amino group introduces basicity; predicted density: 1.10 g/cm³, pKa: 9.05

Key Observations:

Ring Size Effects :

  • Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring). This impacts binding affinity in receptor-targeted applications .
  • Pyrrolidine-based compounds (e.g., [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester) may offer improved synthetic yields due to reduced steric hindrance during cyclization .

Cyclopropyl substituents (e.g., in [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester) enhance metabolic stability by resisting oxidative degradation, a critical factor in prodrug design .

Functional Group Modifications: Replacement of the chloro-acetyl group with an amino-propionyl group (as in [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester) introduces hydrogen-bonding capabilities, altering solubility and reactivity .

Stereochemical Considerations: The (S)-configuration in the target compound contrasts with the (R)-configuration in some analogs (e.g., [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester), which may lead to divergent biological activities .

Biological Activity

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a compound of significant interest due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties, including anticancer, neuroprotective, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H25ClN2O. It features a piperidine ring substituted with a chloroacetyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies suggest that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that certain piperidine derivatives exhibited cytotoxicity superior to that of established chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
BleomycinFaDu5.0DNA damage
Compound AFaDu4.0Apoptosis induction
Compound BHeLa3.5Cell cycle arrest

Neuroprotective Effects

Piperidine derivatives have also been explored for their neuroprotective potential, particularly in the context of Alzheimer’s disease. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

Compound NameAChE Inhibition (%)BuChE Inhibition (%)
Donepezil8575
Compound C7870
Compound D8065

Case Studies

  • Study on Anticancer Activity : In a comparative study involving various piperidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Neuroprotective Study : Another research focused on the neuroprotective effects of similar piperidine compounds demonstrated their ability to cross the blood-brain barrier and inhibit cholinesterase activity effectively. This study highlighted the structural modifications that could enhance brain exposure and therapeutic efficacy against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, and what are their key intermediates?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving palladium-catalyzed coupling, tert-butyl protection, and chiral resolution. For example, asymmetric synthesis starting from L-aspartic acid beta-tert-butyl ester (5 steps) has been reported for analogous piperidine derivatives, with tert-butyloxycarbonyl (Boc) protection critical for stereochemical control . Multi-step reactions using palladium diacetate, tert-butyl XPhos, and cesium carbonate in tert-butyl alcohol (40–100°C, inert atmosphere) are common for similar structures, followed by acid hydrolysis .

Q. How can researchers ensure purity during the isolation of this compound, given its sensitivity to hydrolysis?

  • Methodological Answer : Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) is recommended. Avoid aqueous workups if the compound shows hydrolytic instability (common in tert-butyl esters). Lyophilization or low-temperature rotary evaporation under reduced pressure preserves integrity. Stability under inert storage (argon, −20°C) is advised, as strong oxidizing agents degrade Boc-protected amines .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed steps in the synthesis of this compound?

  • Methodological Answer : Optimize ligand-catalyst systems (e.g., tert-butyl XPhos with Pd(OAc)₂) to enhance coupling efficiency. Monitor reaction progress via LC-MS or TLC. Adjust cesium carbonate concentration to balance base strength and solubility in tert-butyl alcohol. Temperature gradients (40–100°C) may improve yields while minimizing side reactions like dechlorination . For enantiomeric purity, use chiral HPLC or asymmetric hydrogenation .

Q. What analytical strategies resolve contradictions in reported toxicity or stability data for tert-butyl-protected piperidine derivatives?

  • Methodological Answer : Perform comparative stability studies under varying conditions (pH, temperature, light). Use accelerated degradation tests (e.g., 40°C/75% RH for 1 month) with UPLC-MS to identify degradation products. For conflicting toxicity data, conduct in vitro assays (e.g., Ames test, hepatocyte viability) and cross-reference with structurally similar compounds. Note that many SDS entries lack full toxicity profiles, necessitating extrapolation from piperidine analogs .

Q. How does the stereochemistry at the piperidine-3-yl position influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The (S)-configuration at piperidine-3-yl affects nucleophilic reactivity of the chloroacetyl group. Use chiral shift reagents (e.g., Eu(hfc)₃) in NMR or X-ray crystallography to confirm configuration. In coupling reactions, steric hindrance from the tert-butyl group may slow acylation; mitigate this by using DIPEA as a base in DMF at 0°C .

Q. What protocols validate the absence of hazardous byproducts in scaled-up syntheses?

  • Methodological Answer : Implement in-process control (IPC) via GC-MS or IR spectroscopy to detect residual solvents (e.g., tert-butyl alcohol) or chlorinated byproducts. For Boc-deprotection steps, monitor tert-butyl cation formation (m/z 57 in MS). Quantify genotoxic impurities (e.g., alkyl chlorides) using ICH M7-compliant LC-MS/MS methods .

Data Contradiction & Gap Analysis

Q. How should researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

  • Methodological Answer : Apply read-across methods using logP (calculated ~2.5 for similar Boc-piperidines) and QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation. Conduct algae (OECD 201) and Daphnia magna (OECD 202) acute toxicity tests if required .

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